

# An In-depth Technical Guide to 1-Octyne (CAS 629-05-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Octyne

Cat. No.: B7767660

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## Introduction

**1-Octyne**, identified by the CAS number 629-05-0, is a terminal alkyne with the chemical formula  $C_8H_{14}$ .<sup>[1][2]</sup> This colorless to pale yellow liquid is a versatile building block in organic synthesis, finding applications in the development of pharmaceutical intermediates and specialty chemicals.<sup>[3][4]</sup> Its reactivity, attributed to the terminal triple bond, allows for a variety of chemical transformations, making it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and biological activity of **1-Octyne**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Octyne** is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>14</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	110.20 g/mol	<a href="#">[1]</a>
Appearance	Clear, colorless to pale yellow liquid	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	-79.3 to -80 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	126.3 to 128 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Density	0.747 g/mL at 25 °C	<a href="#">[5]</a>
Vapor Pressure	13.6 mmHg at 25 °C	<a href="#">[7]</a>
Flash Point	17 °C (62.6 °F)	<a href="#">[6]</a>
Solubility	Miscible with alcohol and ether; Insoluble in water.	<a href="#">[5]</a>
Refractive Index (n <sup>20</sup> /D)	1.416	<a href="#">[5]</a>

## Synthesis of 1-Octyne

**1-Octyne** can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

### From 1-Bromoocetane via Elimination

This method involves the dehydrohalogenation of 1-bromoocetane using a strong base, such as sodium amide (NaNH<sub>2</sub>). The reaction proceeds via an E2 mechanism.

#### Experimental Protocol:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide (1.2 equivalents) in anhydrous mineral oil or a high-boiling inert solvent.
- Addition of Alkyl Halide: While stirring vigorously under a nitrogen atmosphere, slowly add 1-bromoocetane (1.0 equivalent) to the reaction mixture.

- Reaction Conditions: Heat the mixture to 150-160 °C for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or ethanol to decompose any unreacted sodium amide.
- Isolation and Purification: Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation to yield **1-Octyne**.

## From 1-Octene via Bromination and Dehydrobromination

This two-step synthesis first converts 1-octene to 1,2-dibromo-1-octane, which is then subjected to double dehydrobromination.

### Step 1: Bromination of 1-Octene

- Reaction Setup: Dissolve 1-octene (1.0 equivalent) in a suitable solvent like dichloromethane or carbon tetrachloride in a round-bottom flask protected from light.
- Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
- Work-up: Once the addition is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 1,2-dibromo-1-octane.

### Step 2: Double Dehydrobromination of 1,2-Dibromo-1-octane

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add the crude 1,2-dibromo-1-octane (1.0 equivalent) and a strong base such as potassium hydroxide (excess, e.g., 3-4 equivalents) in a high-boiling solvent like ethylene glycol or mineral oil.<sup>[5]</sup>

- Reaction Conditions: Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours.
- Isolation and Purification: After cooling, dilute the reaction mixture with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation to afford **1-Octyne**.

## Key Reactions and Applications in Drug Development

The terminal alkyne functionality of **1-Octyne** makes it a valuable precursor in various coupling reactions that are pivotal in medicinal chemistry and drug discovery.

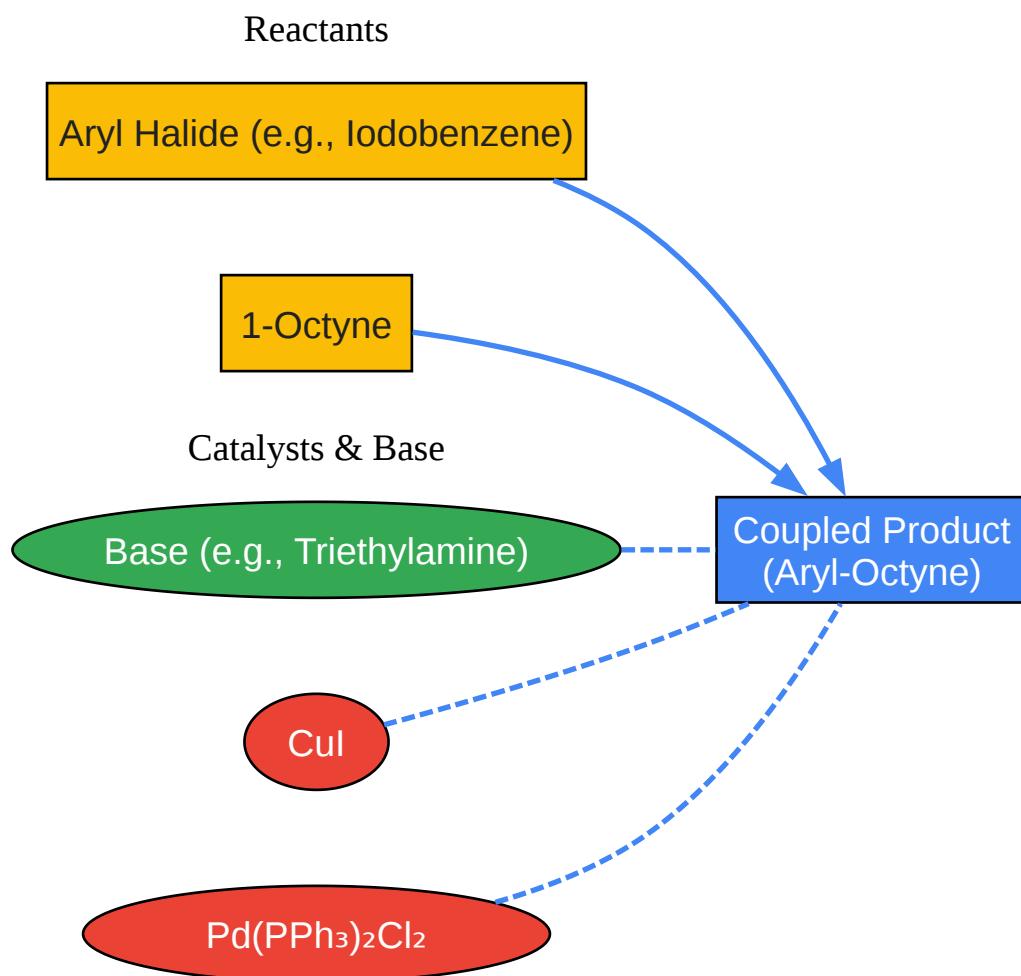
### Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.<sup>[8]</sup> This reaction is instrumental in the synthesis of substituted alkynes, which are common motifs in pharmaceutical compounds.

#### Experimental Protocol: Sonogashira Coupling of **1-Octyne** with Iodobenzene

- Reagents and Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 2-5 mol%), copper(I) iodide ( $\text{CuI}$ , 2-5 mol%), and the aryl halide (e.g., iodobenzene, 1.0 equivalent).
- Solvent and Base: Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of toluene/triethylamine.
- Addition of **1-Octyne**: Add **1-Octyne** (1.2 equivalents) to the reaction mixture via syringe.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or GC.<sup>[1]</sup>

- Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the coupled product.



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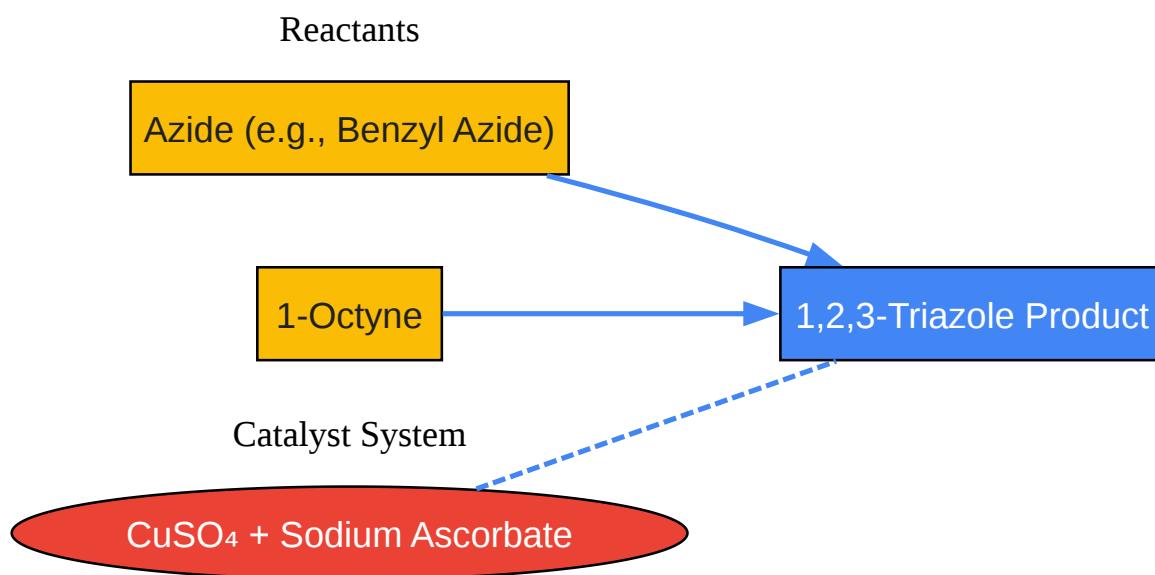
**Figure 1:** Sonogashira Coupling Workflow.

## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.<sup>[9][10]</sup> This "click chemistry" reaction is widely used in bioconjugation, drug discovery, and materials science for its reliability and mild reaction conditions.

#### Experimental Protocol: CuAAC Reaction of **1-Octyne** with Benzyl Azide

- Reaction Setup: In a vial, dissolve **1-Octyne** (1.0 equivalent) and benzyl azide (1.0 equivalent) in a suitable solvent system, such as a mixture of t-butanol and water.
- Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ , 1-5 mol%) and sodium ascorbate (5-10 mol%) in water.
- Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
- Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

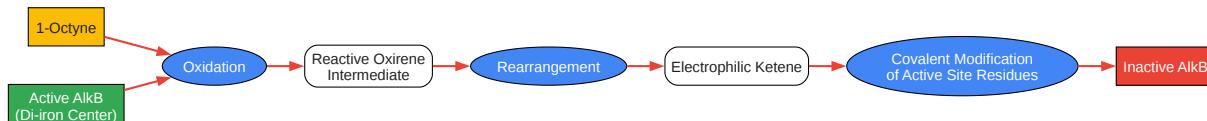


[Click to download full resolution via product page](#)**Figure 2:** Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

## Biological Activity: Mechanism-Based Inhibition of Alkane Hydroxylase (AlkB)

**1-Octyne** has been identified as a mechanism-based inactivator of the non-heme di-iron monooxygenase, alkane hydroxylase (AlkB), from *Pseudomonas putida* GPo1.[7][11] This enzyme is responsible for the hydroxylation of medium-chain alkanes.

The proposed mechanism involves the oxidation of **1-Octyne** by the activated di-iron center of AlkB to a highly reactive intermediate, an oxirene. This oxirene is unstable and rapidly rearranges to a ketene. The electrophilic ketene then covalently modifies nucleophilic residues within the active site of AlkB, leading to irreversible inactivation of the enzyme.[7][11] Mass spectrometry analysis has shown a mass increase corresponding to an octanoyl moiety on several residues of the inactivated enzyme.[7][11]

[Click to download full resolution via product page](#)**Figure 3:** Proposed Mechanism of AlkB Inhibition by **1-Octyne**.

This mechanism-based inhibition highlights the potential of **1-Octyne** and its derivatives as probes for studying enzyme mechanisms and as potential leads for the development of enzyme inhibitors.

## Safety Information

**1-Octyne** is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is advisable to handle **1-Octyne** in a well-ventilated fume hood, wearing appropriate

personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

## Conclusion

**1-Octyne** is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its rich chemistry, centered around the terminal alkyne, allows for the construction of complex molecules through powerful reactions like the Sonogashira coupling and CuAAC. Furthermore, its demonstrated biological activity as a mechanism-based inhibitor of AlkB opens avenues for its use in biochemical and medicinal chemistry research. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Octyne (CAS 629-05-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767660#understanding-the-cas-number-629-05-0]

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